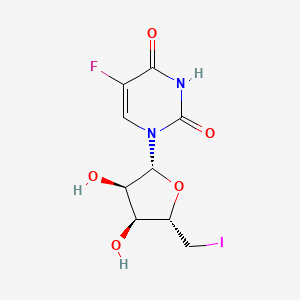

5'-Deoxy-5'-iodo-5-fluorouridine

Description

Properties

CAS No. |

61787-13-1 |

|---|---|

Molecular Formula |

C9H10FIN2O5 |

Molecular Weight |

372.09 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10FIN2O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

KTXQKYNSEWRSDM-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CI)O)O)F |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Mechanism of Action:

5'-Deoxy-5-fluorouridine functions as a prodrug for 5-fluorouracil (5-FU), a well-known chemotherapeutic agent. Upon administration, it is converted into 5-FU within the body, which then interferes with DNA synthesis by inhibiting thymidylate synthase, an essential enzyme for DNA replication.

Cytotoxic Selectivity:

Research has demonstrated that 5'-deoxy-5-fluorouridine exhibits selective cytotoxicity towards human tumor cells compared to normal human bone marrow stem cells. In vitro studies show that it is less potent than other fluoropyrimidines like 5-FU but retains significant activity against certain cancer cell lines, such as breast carcinomas and osteosarcoma . The therapeutic ratio of 5'-deoxy-5-fluorouridine has been calculated to range from 1.2 to 7.5 for solid tumors, indicating its potential for safer cancer treatment .

Enhanced Efficacy in Resistant Tumors

Case Studies:

A notable study investigated the efficacy of 5'-deoxy-5-fluorouridine in head and neck tumors resistant to conventional treatments. The results indicated that the compound showed enhanced therapeutic efficacy compared to 5-FU in several xenograft models, particularly in tumors with high levels of pyrimidine nucleoside phosphorylase activity . This suggests that 5'-deoxy-5-fluorouridine may be a valuable alternative for treating resistant tumor types.

Pharmacokinetics and Clinical Applications

Clinical Trials:

In clinical settings, the pharmacokinetics of 5'-deoxy-5-fluorouridine have been compared with capecitabine, another prodrug of 5-FU. A study involving metastatic breast cancer patients revealed that while both drugs were effective, capecitabine demonstrated superior pharmacokinetic profiles and overall survival benefits compared to 5'-deoxy-5-fluorouridine . This highlights the need for ongoing research to optimize dosing regimens and improve patient outcomes.

Combination Therapies

Synergistic Effects:

Research has also explored the effects of combining 5'-deoxy-5-fluorouridine with other chemotherapeutic agents. For instance, studies indicate that when used in conjunction with drugs targeting different pathways, it can enhance overall antitumor efficacy and reduce the likelihood of resistance development . This approach could lead to more effective treatment protocols for various cancers.

Data Summary Table

| Study/Trial | Findings | Implications |

|---|---|---|

| Xenograft Study on Head & Neck Tumors | Enhanced efficacy compared to 5-FU; sensitivity varies by tumor type | Potential alternative for resistant tumors |

| Cytotoxicity Assay | Selective toxicity towards tumor cells; therapeutic ratio ranging from 1.2 to 7.5 | Safer treatment options for solid tumors |

| Clinical Trial with Capecitabine | Capecitabine showed higher AUC and Cmax than 5'-deoxy-5-fluorouridine; better survival outcomes | Need for optimization of treatment protocols |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Cytotoxicity and Therapeutic Index

Key Compounds Compared :

- 5-FUra: Direct precursor of active metabolites; non-selective cytotoxicity.

- 5-Fluoro-2'-deoxyuridine (FdUrd) : Directly phosphorylated to FdUMP, a potent thymidylate synthase inhibitor.

- 4'-F-5'-dFUrd : A newer prodrug with a 4'-fluoro substituent to enhance glycosidic bond lability .

Table 1: Cytotoxicity (LD₅₀) and Therapeutic Ratios

| Compound | Tumor Cell LD₅₀ (μM) | Bone Marrow LD₅₀ (μM) | Therapeutic Ratio* |

|---|---|---|---|

| 5'-dFUrd | 32–470 | 580 | 1.2–7.5 |

| 5-FUra | 0.5–5.0 | 1–10 | ≤1 |

| FdUrd | 0.1–2.0 | 1–5 | ≤1 |

Therapeutic ratio = Bone marrow LD₂₅ / Tumor LD₅₀

5'-dFUrd exhibits significantly higher therapeutic ratios (up to 7.5) in solid tumors (e.g., breast carcinomas, osteosarcoma) compared to 5-FUra and FdUrd, which lack selectivity . Its reduced cytotoxicity in bone marrow (LD₅₀ = 580 μM) underscores its safety advantage .

Metabolic Pathways and Activation

- 5'-dFUrd: Requires conversion to 5-FUra via uridine phosphorylase, which is overexpressed in tumors. This limits activation in normal tissues like bone marrow .

- 5-FUra/FdUrd: Directly metabolized in both tumor and normal cells, leading to widespread toxicity. FdUrd bypasses phosphorylase and is rapidly converted to FdUMP .

Table 2: Enzymatic Affinity (Km) for Uridine Phosphorylase

| Substrate | Km (mM) |

|---|---|

| 5'-dFUrd | 0.633 |

| FdUrd | 0.278 |

| 5-FUrd | 0.049 |

5'-dFUrd has moderate affinity for uridine phosphorylase, enabling sustained 5-FUra release in tumors but minimal activation in bone marrow .

Immunosuppressive Effects

Pharmacokinetics and Metabolism

- 5'-dFUrd: Non-linear kinetics in humans; generates 5-FUra (6% of plasma concentration) and 5,6-dihydrofluorouracil (5-FUraH₂). Prolonged 5-FUra exposure correlates with toxicity .

- 5-FUra : Rapidly catabolized to dihydrofluorouracil and α-fluoro-β-ureidopropionic acid (FBAL), with high renal clearance .

Table 3: Plasma Metabolite Concentrations

| Compound | 5-FUra (μM) | 5-FUraH₂ (μM) | FBAL (μM) |

|---|---|---|---|

| 5'-dFUrd | 0.07–30 | 14.5–30 | 50–100 |

| 5-FUra | 100–500 | 200–600 | 300–800 |

5'-dFUrd’s slower 5-FUra release reduces peak toxicity but prolongs metabolite exposure, necessitating careful dosing in renal-impaired patients .

Anticachectic Activity

5'-dFUrd uniquely reverses tumor-induced cachexia (weight loss, hypoglycemia) in murine models, independent of antiproliferative effects. This contrasts with 5-FUra, FdUrd, and other cytostatics, which lack this benefit .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5'-Deoxy-5'-iodo-5-fluorouridine, and how is purity validated?

- Methodological Answer : Synthesis typically involves halogen exchange or nucleophilic substitution. For example, 5'-deoxy-5'-iodo derivatives can be synthesized by reacting 5'-deoxy-5'-tosyl precursors with sodium iodide in anhydrous solvents. Purity is validated via H-NMR to confirm structural integrity and HPLC for quantitative assessment. Residual solvents are analyzed using gas chromatography. Ensure anhydrous conditions to avoid hydrolysis of intermediates .

Q. Which analytical techniques are critical for characterizing 5'-Deoxy-5'-iodo-5-fluorouridine?

- Methodological Answer : Key techniques include:

- H-NMR and C-NMR : To confirm substituent positions (e.g., iodine at 5') and sugar puckering.

- Mass Spectrometry (MS) : For molecular weight confirmation, particularly high-resolution MS (HRMS) to distinguish isotopic patterns of iodine.

- FT-IR : To verify the absence of undesired functional groups (e.g., residual tosyl groups).

- X-ray crystallography : For absolute stereochemical confirmation when crystalline forms are obtainable .

Q. How should researchers select in vitro models for initial antitumor activity screening?

- Methodological Answer : Prioritize tumor cell lines with high uridine phosphorylase (UP) expression (e.g., Sarcoma-180) to assess prodrug activation. Use UP-deficient lines (e.g., L1210/5'-DFUR-resistant) as negative controls. Validate enzyme activity via spectrophotometric assays measuring 5-fluorouracil (5-FU) release. Co-treatment with uridine can confirm UP-dependent mechanisms by reversing cytotoxicity .

Advanced Research Questions

Q. How can enzymatic conversion efficiency of 5'-Deoxy-5'-iodo-5-fluorouridine be optimized in heterogeneous tumor models?

- Methodological Answer :

- Enzyme Engineering : Use recombinant UP isoforms with higher catalytic efficiency for 5'-halogenated substrates. Site-directed mutagenesis (e.g., enhancing substrate-binding residues) can improve turnover rates.

- Nanoparticle Delivery : Encapsulate the compound in UP-loaded liposomes to localize activation within tumors.

- In Vivo Imaging : Track metabolite distribution using F-labeled analogs and PET imaging to correlate activation with tumor UP expression levels .

Q. What strategies resolve contradictions in metabolic stability data among fluorinated nucleoside analogs?

- Methodological Answer :

- Comparative LC-MS/MS Studies : Quantify 5-FU and other metabolites in plasma/tissue homogenates across species. Use isotopically labeled internal standards (e.g., C-5-FU) for precision.

- Enzyme Inhibition Panels : Test stability against common nucleoside-metabolizing enzymes (e.g., cytidine deaminase) using recombinant enzymes.

- Computational Modeling : Predict metabolic hotspots via QSAR models focusing on C5-substituent steric/electronic effects .

Q. What structural modifications enhance bioavailability while retaining antitumor efficacy?

- Methodological Answer :

- Sugar Modifications : Introduce 2',3'-O-isopropylidene protection to reduce renal clearance and improve membrane permeability.

- Prodrug Derivatives : Synthesize 5'-phosphorylated or peptide-conjugated analogs for targeted uptake via transporters (e.g., hENT1).

- Biopolymer Conjugation : Attach polyethylene glycol (PEG) to reduce plasma protein binding and prolong half-life. Validate modifications via in vivo PK/PD studies in UP-expressing xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.